1-(3-Fluorobenzyl)-2-(piperidin-3-ylmethoxy)-1H-benzo[d]imidazole hydrochloride
Description
1-(3-Fluorobenzyl)-2-(piperidin-3-ylmethoxy)-1H-benzo[d]imidazole hydrochloride is a fluorinated benzimidazole derivative with a complex structure featuring a 3-fluorobenzyl group at the N1 position and a piperidin-3-ylmethoxy substituent at the C2 position of the benzimidazole core. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological applications .
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-2-(piperidin-3-ylmethoxy)benzimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O.ClH/c21-17-7-3-5-15(11-17)13-24-19-9-2-1-8-18(19)23-20(24)25-14-16-6-4-10-22-12-16;/h1-3,5,7-9,11,16,22H,4,6,10,12-14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACMKOAVCVBQTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417794-50-3 | |
| Record name | 1H-Benzimidazole, 1-[(3-fluorophenyl)methyl]-2-(3-piperidinylmethoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1417794-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorobenzyl)-2-(piperidin-3-ylmethoxy)-1H-benzo[d]imidazole hydrochloride typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Fluorobenzyl Group: The benzimidazole intermediate is then alkylated with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Piperidine Moiety: The final step involves the nucleophilic substitution of the benzimidazole intermediate with piperidin-3-ylmethanol under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorobenzyl)-2-(piperidin-3-ylmethoxy)-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Pharmacological Research
The compound is primarily studied for its potential as a pharmacological agent. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.
Anticancer Activity
Recent studies have explored the anticancer properties of benzimidazole derivatives. The compound has shown promise in inhibiting the growth of various cancer cell lines through mechanisms such as:
- Induction of apoptosis.
- Inhibition of tumor cell migration and invasion.
In vitro studies have demonstrated that compounds with similar structures can significantly reduce cell viability in breast and lung cancer models .
Neuropharmacology
Given its piperidine moiety, this compound may also have implications in neuropharmacology. Research into piperidine derivatives has revealed potential effects on neurotransmitter systems, which could be beneficial in treating neurological disorders such as depression or anxiety .
Case Studies
Mechanism of Action
The mechanism of action of 1-(3-Fluorobenzyl)-2-(piperidin-3-ylmethoxy)-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to various enzymes and receptors, modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and selectivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Fluorinated Benzyl Analogs
- 1-(3-Fluorobenzyl)-2-(piperazin-1-yl)-1H-benzo[d]imidazole (CAS 1420816-51-8): Replaces the piperidin-3-ylmethoxy group with a piperazine ring. Molecular weight: 310.37 g/mol .
- 1-(3-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl ethanone (12h): Features a ketone (C=O) at C2 instead of the piperidine-methoxy chain. Exhibits distinct electronic properties due to the electron-withdrawing ketone, which may reduce nucleophilicity at the benzimidazole core .
Non-Fluorinated Benzyl Analogs
- 1-(2-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl ethanone (12g): Substitutes the 3-fluorobenzyl group with a 2-fluorobenzyl moiety. Steric and electronic differences at the benzyl position may influence metabolic stability and target interactions .
Substituent Variations at the C2 Position
Piperidine/Piperazine Derivatives
- 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride: Contains an ethoxyethyl group at N1 and a piperidin-4-yl group at C2.
- 1-((1H-pyrrol-2-yl)methyl)-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole (L1) :
Sulfur-Containing Derivatives
- 2-(Benzylthio)-1H-benzo[d]imidazole: Replaces the piperidine-methoxy group with a benzylthio (-S-benzyl) moiety.
Antifungal Activity
Anticonvulsant Activity
- 1-{(1-(2-Substituted benzyl)-1H-benzo[d]imidazol-2-yl)methyl}-3-arylthioureas (3a–p) :
Enzyme Inhibition
- (R)-1-(sec-butoxymethyl)-1H-benzo[d]imidazole (3h) :
Physicochemical Properties
Biological Activity
Overview
1-(3-Fluorobenzyl)-2-(piperidin-3-ylmethoxy)-1H-benzo[d]imidazole hydrochloride, also known as SGC79450, is a synthetic compound that has attracted significant attention due to its potential biological activities. This compound features a complex structure that includes a benzoimidazole core, a fluorobenzyl group, and a piperidinylmethoxy moiety. These structural components contribute to its unique interaction profiles with various biological targets, leading to diverse pharmacological effects.
Structure and Composition
| Property | Details |
|---|---|
| IUPAC Name | 1-[(3-fluorophenyl)methyl]-2-(piperidin-3-ylmethoxy)benzimidazole; hydrochloride |
| Molecular Formula | C20H22FN3O·ClH |
| Molecular Weight | 371.86 g/mol |
| CAS Number | 1417792-99-4 |
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. Research indicates that it may act as an inhibitor of certain protein targets, modulating their activity and influencing various signaling pathways.
Key Mechanisms Identified:
- NLRP3 Inhibition : The compound has been shown to inhibit NLRP3-dependent pyroptosis and the release of interleukin-1β (IL-1β) in human macrophages. This suggests potential applications in inflammatory diseases where NLRP3 plays a critical role .
- Protein-Ligand Binding : Computational studies have modeled the binding interactions between the compound and its target proteins, providing insights into its efficacy as an inhibitor .
Anticancer Activity
The compound's ability to modulate protein functions may extend to cancer therapies. Compounds with similar structures have demonstrated anti-tumor activity by inhibiting heat shock protein 90 (HSP90), which is crucial for the stability and function of many oncogenic proteins .
Case Studies
Several case studies have explored the biological activity of related benzoimidazole derivatives, providing context for understanding SGC79450's potential:
- NLRP3 Inhibition Study : A series of benzoimidazole derivatives were screened for their ability to inhibit IL-1β release in LPS/ATP-stimulated human macrophages. The most promising compounds demonstrated concentration-dependent inhibition, highlighting the therapeutic potential of this class .
- HSP90 Inhibition : Research on HSP90 inhibitors has shown that compounds similar to SGC79450 can effectively inhibit tumor cell growth in vitro, providing a basis for further exploration in cancer treatment .
Potential Therapeutic Applications
The unique properties of this compound make it a candidate for various therapeutic applications:
- Inflammatory Diseases : Due to its NLRP3 inhibitory effects, it may be beneficial in treating conditions characterized by excessive inflammation.
- Cancer Treatment : Its potential as an HSP90 inhibitor positions it as a candidate for further development in oncology.
Q & A
Basic Research Question
- Co-solvent systems : Use DMSO/PEG 400 mixtures (≤10% v/v) to maintain solubility without cytotoxicity .
- Amorphous solid dispersion : Spray-dry with hydroxypropyl methylcellulose (HPMC) to enhance dissolution rates .
- pH adjustment : The hydrochloride salt’s solubility increases in acidic buffers (pH 1–3), mimicking gastric conditions .
How can metabolic stability be assessed for this compound in preclinical models?
Advanced Research Question
- Liver microsome assays : Incubate with human/rat liver microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS (t½ calculation) .
- CYP450 inhibition screening : Test against CYP3A4, 2D6, and 2C9 isoforms to predict drug-drug interactions .
- Metabolite identification : Use high-resolution MS (Q-TOF) to detect hydroxylation (piperidine ring) or O-demethylation (methoxy groups) .
What computational tools validate the compound’s binding mode in target proteins?
Advanced Research Question
- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (GROMACS) to assess stability over 100 ns trajectories .
- Free energy perturbation (FEP) : Quantify binding affinity changes upon fluorobenzyl or piperidine modifications .
- Pharmacophore modeling : Align with known kinase inhibitors (e.g., Delavirdine analogues) to identify critical interaction points .
How are contradictory biological activity data resolved across different assay platforms?
Advanced Research Question
Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays). Solutions:
- Standardize assay protocols : Use identical ATP levels (e.g., 1 mM) and enzyme batches .
- Orthogonal validation : Confirm activity in cell-based assays (e.g., proliferation inhibition in cancer lines) and biophysical methods (SPR) .
- Control for salt effects : Ensure consistent counterion concentrations across experiments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
